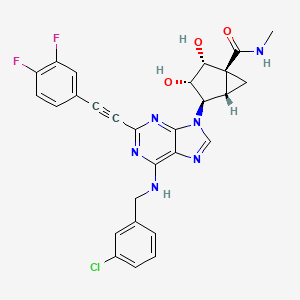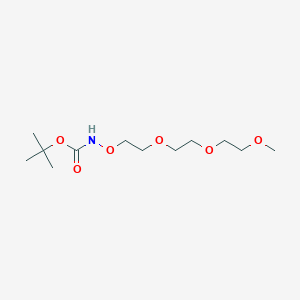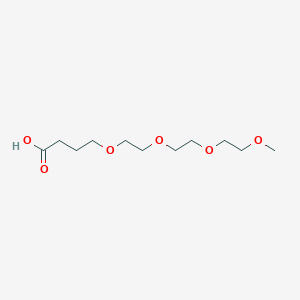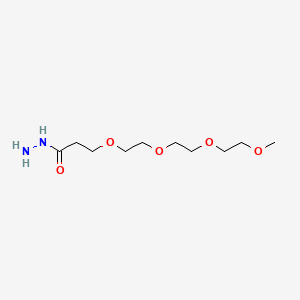
MRS5698
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
MRS5698 has a wide range of scientific research applications:
Chemistry: It is used as a pharmacological tool to define the effects of A3 adenosine receptors.
Biology: The compound is studied for its role in modulating inflammatory and immunological responses.
Medicine: this compound has shown promise in treating chronic neuropathic pain and other inflammatory conditions.
Wirkmechanismus
Target of Action
MRS5698, also known as (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a highly selective agonist for the A3 adenosine receptor (A3AR) . The A3AR is an important inflammatory and immunological target .
Mode of Action
This compound binds selectively to human and mouse A3ARs . The binding of this compound to A3ARs triggers a series of intracellular events, leading to the modulation of various pro- and anti-inflammatory genes .
Biochemical Pathways
Upon activation by this compound, the A3AR influences the regulation of both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Pathway analysis has highlighted the critical involvement of signaling molecules, including IL-6 and IL-17 . Important upstream regulators include IL-1a, IL-1β, TNF-α, NF-κB, etc . PPAR, which modulates eicosanoid metabolism, was highly downregulated by the A3AR agonist .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. In mice, a 1 mg/kg intraperitoneal dose resulted in a half-life of 1.09 hours and a peak plasma concentration of 204 nM at 1 hour . Its oral bioavailability is only 5% due to intestinal efflux .
Result of Action
The activation of A3AR by this compound has been shown to have significant effects on gene regulation in HL-60 cells, a cell model of neutrophil function . This leads to the modulation of immunity and inflammation-related genes . This compound is also orally active in a chronic neuropathic pain model .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the presence of allosteric enhancers like LUF6000 can enhance the effects of this compound . The environment within cells endogenously expressing the human A3AR also influences the effect of this compound .
Biochemische Analyse
Biochemical Properties
MRS5698 binds selectively to human and mouse A3 adenosine receptors . It interacts with these receptors with a Ki of approximately 3 nM . The interaction of this compound with the A3 adenosine receptor is critical for its biochemical properties .
Cellular Effects
In HL-60 cells, this compound has been shown to significantly upregulate both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . This suggests that this compound can influence cell function by modulating gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the A3 adenosine receptor . It is a nearly full agonist, as demonstrated in both cAMP and calcium assays . This suggests that this compound can activate the A3 adenosine receptor to exert its effects .
Temporal Effects in Laboratory Settings
This compound is very stable in vitro . In animal models, the beneficial effect of this compound to reverse pain lasted for at least 2 hours . This suggests that this compound has long-term effects on cellular function .
Dosage Effects in Animal Models
This compound was well tolerated in the rat at doses of ≤200 mg/kg i.p . A 1 mg/kg i.p. dose in the mouse displayed a plasma C max of 204 nM at 1 hour . This suggests that the effects of this compound can vary with different dosages .
Metabolic Pathways
It is known that this compound does not inhibit cytochrome P450 enzymes at concentrations less than 10 μM , suggesting that it may not have significant effects on drug-metabolizing enzymes .
Transport and Distribution
CACO-2 bidirectional transport studies suggested intestinal efflux of this compound . This suggests that this compound may be transported and distributed within cells and tissues via efflux transporters .
Subcellular Localization
Given its role as an agonist for the A3 adenosine receptor, it is likely that it localizes to the cell membrane where the A3 adenosine receptor is expressed .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
MRS5698 wird aus D-Ribose in einem mehrstufigen Prozess synthetisiert. Der Syntheseweg beinhaltet die Einführung eines [3.1.0]Bicyclohexanringsystems anstelle von Ribose und einer starren Erweiterung an der C2-Position . Das Verfahren ist für die Skalierung im Mehrgramm-Maßstab geeignet, wodurch es für die industrielle Produktion realisierbar wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Für die Verbindung wurden analytische und bioanalytische Methoden entwickelt, und die Chemie wurde auf die 100-Gramm-Stufe skaliert . Dieses Verfahren kann potenziell weiter für gute Herstellungspraxis (GMP) und Nicht-GMP-Herstellung optimiert werden .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen sind häufig, insbesondere unter Beteiligung der aromatischen Ringe.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, umfassen:
- Oxidationsmittel für Oxidationsreaktionen.
- Reduktionsmittel für Reduktionsreaktionen.
- Halogenierungsmittel für Substitutionsreaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu halogenierten Produkten führen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als pharmakologisches Werkzeug verwendet, um die Auswirkungen von A3-Adenosinrezeptoren zu definieren.
Biologie: Die Verbindung wird hinsichtlich ihrer Rolle bei der Modulation von Entzündungs- und Immunantworten untersucht.
Medizin: this compound hat sich bei der Behandlung chronischer neuropathischer Schmerzen und anderer entzündlicher Erkrankungen als vielversprechend erwiesen.
Wirkmechanismus
This compound übt seine Wirkungen durch selektive Bindung an A3-Adenosinrezeptoren aus. Diese Bindung moduliert verschiedene Signalwege, darunter diejenigen, die Interleukin-1 Alpha, Interleukin-1 Beta und den nuklearen Faktor Kappa B-Inhibitor Zeta betreffen . Die entzündungshemmenden Wirkungen der Verbindung werden über diese Wege vermittelt, was sie zu einem potenziellen Therapeutikum für entzündliche und ischämische Erkrankungen macht .
Analyse Chemischer Reaktionen
Types of Reactions
MRS5698 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are common, particularly involving the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
- Oxidizing agents for oxidation reactions.
- Reducing agents for reduction reactions.
- Halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated products .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cl-IB-MECA: Ein weiterer A3-Adenosinrezeptoragonist mit ähnlichen pharmakologischen Eigenschaften.
LUF6000: Ein positiver allosterischer Modulator, der die Wirkungen von A3-Adenosinrezeptoragonisten verstärkt.
Einzigartigkeit von MRS5698
This compound ist aufgrund seiner hohen Selektivität für A3-Adenosinrezeptoren und seiner Wirksamkeit bei der Umkehrung chronischer neuropathischer Schmerzen einzigartig. Seine Stabilität, geringe Toxizität und das Fehlen einer Wechselwirkung mit Cytochrom-P450-Enzymen unterscheiden es weiter von ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLLJJYBWLGHW-CIZVZKTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














